

# Roselipin 2A: A Comprehensive Spectroscopic Data Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Roselipin 2A**, a bioactive glycolipid isolated from the fungus Gliocladium roseum. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols used for their acquisition, and a visualization of the general workflow for spectroscopic analysis of natural products.

#### **Mass Spectrometry Data**

High-resolution mass spectrometry (HRMS) data has been instrumental in determining the molecular formula of **Roselipin 2A** as C<sub>42</sub>H<sub>74</sub>O<sub>15</sub>. The observed mass-to-charge ratio is consistent with this formula, providing a fundamental piece of data for its structural characterization.

Parameter	Observed Value
Molecular Formula	C42H74O15
Ionization Mode	Positive
Adduct	[M+H]+
m/z	819





# Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structure of **Roselipin 2A** was elucidated primarily through extensive NMR studies. **Roselipin 2A** is the 6"-O-acetyl derivative of Roselipin 1A. The following tables present the <sup>1</sup>H and <sup>13</sup>C NMR chemical shift assignments for Roselipin 1A, which serves as the foundational data for understanding the spectrum of **Roselipin 2A**. The expected shifts due to the acetylation at the 6"-position in **Roselipin 2A** are noted where applicable. The numbering of the atoms for the fatty acid, mannose, and arabinitol moieties is based on the established literature.

<sup>1</sup>H NMR Spectroscopic Data of Roselipin 1A (in CDCl₃)



Position	δ (ppm)	Multiplicity	J (Hz)
Fatty Acid			
2-CH₃	1.83	S	
3	5.65	d	9.5
4	2.55	m	_
4-CH₃	1.05	d	6.8
5	3.55	dd	8.0, 2.5
6	1.75	m	_
6-CH₃	0.85	d	6.8
7	5.10	d	9.5
8	2.40	m	
8-CH₃	1.00	d	6.8
9	3.65	dd	8.0, 2.5
10	1.70	m	
10-СН <sub>3</sub>	0.83	d	6.8
11	5.15	d	9.5
12	2.45	m	_
12-CH <sub>3</sub>	1.03	d	6.8
13	3.70	m	_
14	1.55	m	
14-CH <sub>3</sub>	0.88	d	6.8
15	1.25	m	
16	1.40	m	
16-CH₃	0.86	d	6.8



17	1.15	m	_
18	1.25	m	_
18-CH <sub>3</sub>	0.85	d	6.8
19	1.10	m	
20	0.88	t	7.4
D-Mannose			
1"	4.75	d	1.5
2"	3.95	dd	3.5, 1.5
3"	3.75	dd	9.0, 3.5
4"	3.60	t	9.0
5"	3.50	m	
6"a	3.70	dd	12.0, 2.5
6"b	3.65	dd	12.0, 5.5
D-Arabinitol			
1'a	4.20	dd	11.5, 3.0
1'b	4.05	dd	11.5, 6.0
2'	3.90	m	_
3'	3.75	m	_
4'	3.80	m	
5'a	3.70	dd	11.0, 4.0
5'b	3.60	dd	11.0, 6.5

Note: For **Roselipin 2A**, the protons at the 6"-position of the mannose moiety would be expected to shift downfield due to the deshielding effect of the acetyl group.



## <sup>13</sup>C NMR Spectroscopic Data of Roselipin 1A (in CDCl<sub>3</sub>)



Position	δ (ppm)
Fatty Acid	
1	168.0
2	128.0
3	140.0
4	40.0
4-CH₃	16.5
5	75.0
6	42.0
6-CH <sub>3</sub>	17.0
7	126.0
8	138.0
8-CH <sub>3</sub>	16.0
9	74.0
10	41.5
10-CH₃	17.5
11	127.0
12	139.0
12-CH₃	16.2
13	78.0
14	35.0
14-CH <sub>3</sub>	14.5
15	30.0
16	38.0



16-CH₃	19.5
17	28.0
18	33.0
18-CH₃	19.0
19	25.0
20	11.0
2-CH₃	12.5
D-Mannose	
1"	100.5
2"	71.0
3"	72.5
4"	68.0
5"	74.0
6"	62.0
D-Arabinitol	
1'	66.0
2'	72.0
3'	73.0
4'	70.0
5'	64.0

Note: For **Roselipin 2A**, the carbon at the 6"-position of the mannose moiety would be expected to shift downfield, and the C-5" would shift slightly upfield. Additionally, signals for the acetyl group (C=O at ~170 ppm and CH<sub>3</sub> at ~21 ppm) would be present.

## **Experimental Protocols**



The spectroscopic data for Roselipins were acquired using standard, high-resolution instrumentation.

#### NMR Spectroscopy

NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl<sub>3</sub>). Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the residual solvent signal ( $\delta$ H 7.26 and  $\delta$ C 77.0). Standard 1D ( $^{1}$ H,  $^{13}$ C) and 2D (COSY, HSQC, HMBC) NMR experiments were performed to enable the complete assignment of all proton and carbon signals.

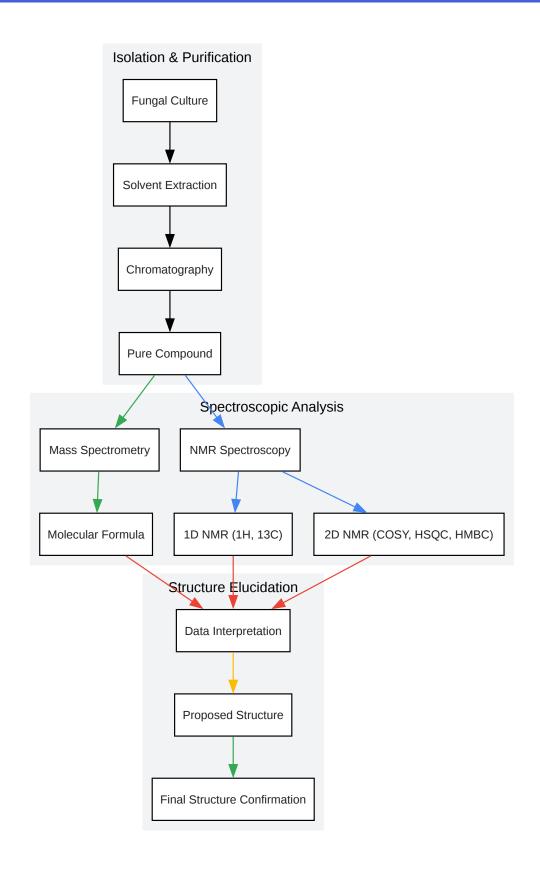
#### **Mass Spectrometry**

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. Samples were introduced via direct infusion or liquid chromatography (LC). The data was acquired in positive ion mode to observe the protonated molecule [M+H]<sup>+</sup>.

### **Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for the spectroscopic data acquisition and structure elucidation of a novel natural product like **Roselipin 2A**.





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Caption: Workflow for Natural Product Structure Elucidation.



 To cite this document: BenchChem. [Roselipin 2A: A Comprehensive Spectroscopic Data Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574222#roselipin-2a-spectroscopic-data-nmr-ms]

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